N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11F3N6O2S and its molecular weight is 372.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study highlighted the microwave-assisted synthesis of molecules containing similar heterocyclic frameworks, demonstrating their potential antimicrobial, anti-lipase, and antiurease activities. The compounds synthesized were evaluated for their biological activities against various microorganisms, revealing some with moderate to good antimicrobial efficacy. This approach underscores the relevance of heterocyclic compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Activity and Docking Study
Another research focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, exploring their in vitro anticancer activity against a panel of human cancer cell lines. The study found several synthesized compounds to exhibit promising anticancer activities, highlighting the therapeutic potential of such heterocyclic compounds in cancer treatment (Tiwari et al., 2017).
Angiotensin II Receptor Antagonistic Activities
Research into benzimidazole derivatives bearing acidic heterocycles, including similar molecular structures, has demonstrated significant angiotensin II receptor antagonistic activities. Such compounds offer potential therapeutic avenues for treating conditions related to angiotensin II, such as hypertension (Kohara et al., 1996).
Synthesis and Characterization of Derivatives
A study synthesized derivatives of celecoxib, a known anti-inflammatory and analgesic drug, incorporating a thiazolidin-2-ylidene moiety. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of heterocyclic compounds in drug development (Küçükgüzel et al., 2013).
Novel Heterocyclic Compounds as Potent Anticancer Agents
Further research into novel heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings revealed significant anticancer activities. This study not only synthesized new pharmacophores but also evaluated them as potent anticancer agents, illustrating the critical role of heterocyclic compounds in medicinal chemistry (Gomha et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the regulation of inflammation .
Result of Action
Similar compounds have been known to induce apoptosis at submicromolar range .
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O2S/c1-21-11(13(14,15)16)18-22(12(21)24)5-4-17-10(23)7-2-3-8-9(6-7)20-25-19-8/h2-3,6H,4-5H2,1H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGONRMRMEBTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=NSN=C3C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.